Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring cyanogenic glycoside predominantly found in the seeds of plants belonging to the Rosaceae family, notably in bitter almonds, apricot kernels, and peach pits [, , , , , , , ]. This compound is classified as an aromatic cyanogenic glycoside due to its chemical structure, which comprises two glucose molecules, a benzaldehyde molecule, and a cyanohydrin moiety [, ].
D-Amygdalin is primarily sourced from the seeds of plants in the Rosaceae family, including apricots, bitter almonds, and cherries. The concentration of D-Amygdalin varies significantly among different plant sources, with apricot kernels being one of the richest sources.
Chemically, D-Amygdalin is classified as a cyanogenic glycoside. It consists of a glucose molecule linked to a benzaldehyde group and a cyanide moiety. This classification highlights its potential to release toxic cyanide when metabolized.
D-Amygdalin is biosynthesized in plants through a series of enzymatic reactions. The initial step involves the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 enzymes. This compound is further converted into prunasin through the action of UDP-glucosyltransferase, which subsequently transforms into D-Amygdalin.
The synthesis pathway can be summarized as follows:
This pathway underscores the complexity of D-Amygdalin's natural production and its dependency on specific enzymes present in the plant tissues.
D-Amygdalin has a molecular formula of and a molar mass of approximately 457.44 g/mol. Its structure features a glucose moiety attached to a benzaldehyde group and a nitrile group, which is responsible for its cyanogenic properties.
The compound exists in two stereoisomeric forms: D-Amygdalin and neoamygdalin (the epimer). The stereochemistry plays a crucial role in its biological activity and potential toxicity.
D-Amygdalin undergoes hydrolysis to produce hydrogen cyanide, glucose, and benzaldehyde when exposed to acidic or enzymatic conditions. This reaction is significant because it illustrates the potential dangers associated with consuming high amounts of D-Amygdalin-rich foods.
The hydrolysis reaction can be represented as follows:
This reaction emphasizes the importance of understanding the conditions under which D-Amygdalin can become toxic.
The mechanism by which D-Amygdalin exerts its effects, particularly its anticancer properties, involves several pathways. When metabolized, it releases hydrogen cyanide which can induce apoptosis in cancer cells. Additionally, there is evidence suggesting that it may inhibit certain metabolic pathways crucial for cancer cell proliferation.
Research indicates that concentrations of D-Amygdalin ranging from 1.25 to 80 mg/mL have shown varying effects on different cancer cell lines, including bladder, cervical, colon, and breast cancers. The specific mechanisms include modulation of apoptosis-related proteins such as Bcl-2 and Bax .
D-Amygdalin is typically a white crystalline powder that is soluble in water but less soluble in organic solvents like ethanol. Its solubility characteristics are important for extraction and analytical procedures.
These properties are critical for both laboratory handling and potential therapeutic applications.
D-Amygdalin has been studied for its potential therapeutic effects against cancer, although results have been mixed regarding efficacy and safety. Analytical methods such as high-performance liquid chromatography are commonly employed to quantify D-Amygdalin levels in food products and supplements .
Additionally, research continues into its role as a natural pesticide due to its toxic properties towards certain pests while being less harmful to humans at controlled doses.
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